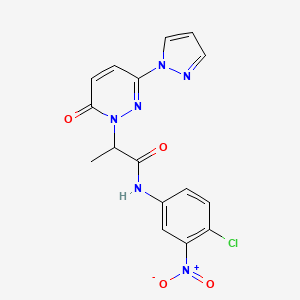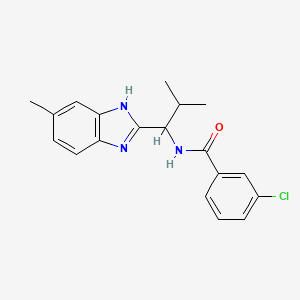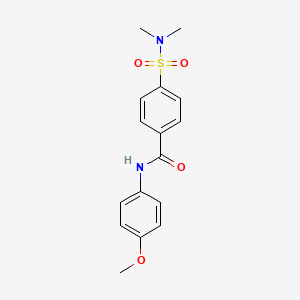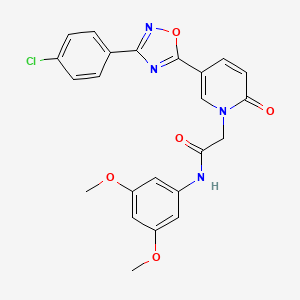
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors in the brain. This leads to an increase in the activity of GABA receptors, which in turn leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have some analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is its cost, as it can be quite expensive to obtain.
Future Directions
There are many future directions for the use of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One possible direction is in the development of new drugs for the treatment of anxiety and other neurological disorders. Another possible direction is in the study of the role of GABA receptors in the brain and their potential as targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. Its high purity and stability make it an ideal compound for use in lab experiments, and there are many future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol and formaldehyde in the presence of a catalyst. This method yields a high purity product with a yield of up to 80%.
Scientific Research Applications
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole has been used in various scientific research applications. One of the most notable applications is in the field of neuroscience, where it has been used to study the role of GABA receptors in the brain. It has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
4-bromo-1-butyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-11(8-15-9(2)3)10(12)7-13-14/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMDWNMGCXWNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)



![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)

